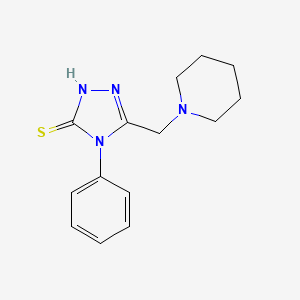

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its broad spectrum of biological activity. This class includes compounds with antiviral, anti-inflammatory, antimicrobial, and anticancer properties, and they are often characterized by low toxicity, making them promising candidates for drug development .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions. For instance, the synthesis of a similar compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, was achieved via multi-step reactions with excellent yield, indicating the potential for efficient synthesis of related compounds . Another example is the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, which involved cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . These methods demonstrate the versatility and adaptability of synthetic routes for triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as FT-IR, MS, NMR, and XRD. For example, the study of a triazole-thione compound utilized X-ray diffraction, NMR, UV-Vis, and FT-IR spectroscopy to confirm the structure, which was further supported by DFT-optimized structures . The molecular structure is crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, leading to a wide array of products with potential biological activities. For instance, the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization yielded substituted triazole-thiols, which were then tested for anti-inflammatory activity . Similarly, the reaction of 1,4-benzodioxane-2-carbohydrazide with phenyl isothiocyanate followed by cyclization produced 5-(1,4-benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, which was further transformed into S-substituted derivatives and tested for antihypoxic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are typically characterized using a combination of analytical techniques. For example, the study of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols included methods like 1H NMR spectroscopy, elemental analysis, and chromatography to determine the properties of the synthesized compounds . These properties are essential for predicting the pharmacological activity and for the design of compounds with desired biological effects.

Applications De Recherche Scientifique

Synthesis and Derivative Development The compound 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has been used as a precursor in the synthesis of various heterocyclic compounds. Sarhan et al. (2008) described the synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol and its use in preparing substituted thiosemicarbazides, thiazoline ring systems, and thiazolo[3,2-b][1,2,4]-triazol-5-ols through various reactions including cyclization and condensation (Sarhan, Elsherif, Mahmoud, & Habib, 2008).

Pharmacological Applications The synthesized compounds from 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol have demonstrated potential in various pharmacological studies. Khilkovets (2021) synthesized derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols and indicated that these compounds exhibited high activity in primary pharmacological screening, suggesting their potential in medical applications (Khilkovets, 2021). Similarly, Arul and Smith (2016) evaluated the anti-cancer activity of a 1, 2, 4 - triazole derivative against Dalton’s Lymphoma Ascitic in mice, noting a significant improvement in various hematological parameters and a reduction in enzyme levels in treated animals (Arul & Smith, 2016).

Material Science and Other Applications The derivatives of 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol also find applications in material science and other fields. Ansari, Quraishi, and Singh (2014) investigated Schiff’s bases derived from 1,2,4-triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the compound's utility in material protection and maintenance (Ansari, Quraishi, & Singh, 2014).

Mécanisme D'action

- The primary target of this compound is not explicitly mentioned in the literature I found. However, it’s essential to note that the piperidine moiety plays a significant role in drug design and pharmaceutical applications . Further research would be needed to identify specific targets.

- The mechanism includes two iridium(III)-catalyzed sequential cascades:

Target of Action

Mode of Action

If you have any additional questions or need further clarification, feel free to ask! 😊 .

Propriétés

IUPAC Name |

4-phenyl-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S/c19-14-16-15-13(11-17-9-5-2-6-10-17)18(14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOKXMHGUALLKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407342 |

Source

|

| Record name | 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65924-80-3 |

Source

|

| Record name | 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)